AL 082D06

Beschreibung

Eigenschaften

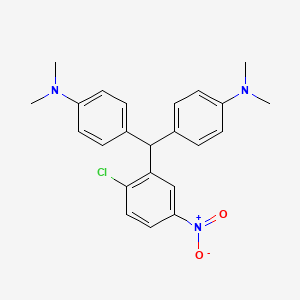

IUPAC Name |

4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPICUXHYPAMJNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431355 |

Source

|

| Record name | TCMDC-124088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-03-8 |

Source

|

| Record name | TCMDC-124088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AL 082D06 (AP30663)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL 082D06, also known as AP30663, is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, currently under investigation for the pharmacological cardioversion of atrial fibrillation (AF). This technical guide delineates the mechanism of action of AL 082D06, presenting key quantitative data, detailed experimental methodologies, and visual representations of its physiological impact and the scientific processes used in its characterization. The compound exhibits a notable atrial-selective electrophysiological profile, prolonging the atrial effective refractory period with minimal effects on ventricular repolarization. This atrial-predominant action is a promising characteristic for an antiarrhythmic drug, potentially reducing the risk of proarrhythmic ventricular effects.

Core Mechanism of Action: KCa2 Channel Inhibition

The primary pharmacological target of AL 082D06 is the family of small-conductance calcium-activated potassium (KCa2) channels. These channels play a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria.

AL 082D06 functions as a negative allosteric modulator of KCa2 channels.[1] Its inhibitory action is not achieved by direct pore blockage but by reducing the channel's sensitivity to intracellular calcium. Specifically, AL 082D06 has been shown to right-shift the Ca2+-activation curve of the KCa2.3 channel subtype.[1][2] This means that at a given intracellular calcium concentration, the probability of channel opening is significantly reduced in the presence of the compound, leading to a decrease in the outward potassium current during the action potential.

The inhibition of this repolarizing current leads to a prolongation of the atrial action potential duration (APD), which in turn extends the atrial effective refractory period (AERP).[1][2] This increase in the refractory period is the key anti-arrhythmic mechanism, as it makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by AL 082D06.

Quantitative Data: Potency and Selectivity

The potency of AL 082D06 has been quantified against the three subtypes of KCa2 channels, and its selectivity has been assessed against other key cardiac ion channels. This data is crucial for understanding its therapeutic window and potential off-target effects.

| Target Channel | IC50 (µM) | Ion Current | Method |

| hKCa2.1 | 2.29 ± 0.22 | IKCa2.1 | Automated Whole-Cell Patch-Clamp |

| hKCa2.2 | 1.46 ± 0.28 | IKCa2.2 | Automated Whole-Cell Patch-Clamp |

| hKCa2.3 | 1.09 ± 0.09 | IKCa2.3 | Automated Whole-Cell Patch-Clamp |

| hKV11.1 (hERG) | 15.1 ± 2.1 | IKr | Automated Whole-Cell Patch-Clamp |

Data sourced from Diness et al., 2020.

AL 082D06 demonstrates a preferential, albeit modest, selectivity for KCa2.3 and KCa2.2 over KCa2.1. The compound shows significantly lower potency against the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr). Inhibition of IKr is a known mechanism for drug-induced QT prolongation and proarrhythmia. While AL 082D06 does exhibit some IKr inhibition at higher concentrations, its primary mechanism of action at therapeutic concentrations is through KCa2 channel modulation.

Experimental Protocols

The characterization of AL 082D06's mechanism of action has relied on a series of key experiments, from in vitro electrophysiology to ex vivo organ models.

In Vitro Electrophysiology: Automated Whole-Cell Patch-Clamp

This technique was employed to determine the potency and selectivity of AL 082D06 on various ion channels.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human variants of KCa2.1, KCa2.2, KCa2.3, and other cardiac ion channels such as NaV1.5, CaV1.2, and KV11.1 (hERG).

-

Recording Configuration: Whole-cell and inside-out patch-clamp configurations were used. The whole-cell configuration allows for the recording of the total current from all channels on the cell membrane, while the inside-out configuration is particularly useful for studying the direct interaction of intracellular modulators (like Ca2+) with the channel.

-

Solutions: Symmetrical potassium (K+) solutions were used for recording KCa2 currents. This means the concentration of K+ was the same in the intracellular (pipette) and extracellular (bath) solutions, which sets the reversal potential for K+ at 0 mV and helps to isolate the KCa2 currents.

-

Voltage Protocol: Currents were typically elicited by a depolarizing voltage ramp protocol, for example, from -80 mV to +80 mV over 200 milliseconds, from a holding potential of 0 mV.[2] This allows for the measurement of current amplitude over a range of membrane potentials.

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of AL 082D06 and measuring the inhibition of the target ion channel current. These curves were then fitted with a Hill equation to determine the IC50 value.

Ex Vivo Model: Langendorff Perfused Guinea Pig Heart

This ex vivo model allows for the study of the compound's effects on the electrophysiology of an intact heart, free from systemic physiological influences.

-

Preparation: Guinea pig hearts were isolated and retrogradely perfused via the aorta with a Krebs-Henseleit solution on a Langendorff apparatus. The Krebs-Henseleit solution is a buffered salt solution containing glucose as an energy source, gassed with 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

-

Measurements:

-

Atrial Effective Refractory Period (AERP): A pacing electrode was placed on the right atrium to deliver programmed electrical stimulation (e.g., a train of stimuli followed by a premature stimulus at progressively shorter coupling intervals) to determine the AERP.

-

Ventricular Repolarization: Electrocardiograms (ECG) were recorded to measure the QT interval, which was then corrected for heart rate (QTcH) to assess the effects on ventricular repolarization.

-

-

Experimental Protocol: After a baseline recording period, hearts were perfused with increasing concentrations of AL 082D06 (e.g., 1, 3, and 10 µM), with each concentration administered for a set period (e.g., 20 minutes) to allow for steady-state effects to be observed. Time-matched control experiments were performed to account for any time-dependent changes in the preparation.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for characterizing a compound like AL 082D06.

Conclusion

AL 082D06 (AP30663) is a selective inhibitor of KCa2 channels that acts as a negative allosteric modulator, reducing their sensitivity to intracellular calcium. This mechanism leads to a prolongation of the atrial action potential and an increase in the atrial effective refractory period, which are the basis for its anti-arrhythmic effect in atrial fibrillation. The quantitative data from in vitro and ex vivo studies support its atrial-selective profile, making it a promising candidate for a novel rhythm control therapy with a potentially favorable safety profile compared to non-selective anti-arrhythmic agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in the treatment of atrial fibrillation.

References

Maxadilan: A Potent and Selective PAC1 Receptor Agonist for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Maxadilan (B591008), a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis, has emerged as a powerful pharmacological tool for studying the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1R).[1] Despite a lack of significant sequence homology to the endogenous ligand PACAP, maxadilan demonstrates remarkable potency and selectivity as a PAC1 receptor agonist.[1] This unique characteristic makes it an invaluable agent for elucidating the physiological and pathophysiological roles of the PAC1 receptor, a key target in various neurological and metabolic disorders. This technical guide provides a comprehensive overview of maxadilan, focusing on its receptor binding and functional activity, detailed experimental protocols for its characterization, and a visualization of its downstream signaling pathways.

Quantitative Data Summary

The selectivity and potency of maxadilan as a PAC1 receptor agonist have been quantified through various in vitro assays. The following tables summarize key quantitative data, highlighting its high affinity for the PAC1 receptor and negligible interaction with the related VPAC1 and VPAC2 receptors.

Table 1: Receptor Binding Affinity of Maxadilan

| Receptor | Ligand | Assay Type | Ki (nM) | Cell Line/Tissue | Reference |

| PAC1 | Maxadilan | Radioligand Competition ([125I]PACAP-27) | 3.89 (IC50) | Rat Cortical Membranes | [2] |

| VPAC1 | Maxadilan | Not reported to bind | - | - | [1] |

| VPAC2 | Maxadilan | Not reported to bind | - | - | [1] |

Note: The IC50 value represents the concentration of maxadilan required to inhibit 50% of the specific binding of the radioligand.

Table 2: Functional Potency of Maxadilan

| Receptor | Assay Type | EC50 (nM) | Cell Line | Reference |

| PAC1 | cAMP Accumulation | 0.62 ± 0.18 | PAC1-transfected COS cells | [3] |

| VPAC1 | cAMP Accumulation | No activity observed | - | [1] |

| VPAC2 | cAMP Accumulation | No activity observed | - | [1] |

Note: The EC50 value represents the concentration of maxadilan that elicits a half-maximal response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are protocols for key experiments used to characterize maxadilan's activity at the PAC1 receptor.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of maxadilan for the PAC1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human PAC1 receptor.

-

Harvest the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).[4]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]-PACAP-27 (e.g., 0.2 nM), and varying concentrations of unlabeled maxadilan.[4]

-

For determining non-specific binding, include wells with an excess of unlabeled PACAP-38 (e.g., 100 nM).[4]

-

Incubate the plate at 30°C for 2 hours with gentle agitation to reach equilibrium.[4]

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., UniFilter GF/B) to separate bound from free radioligand.[4]

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).[4]

-

Dry the filter plate and add a scintillation cocktail to each well.[4]

-

Quantify the radioactivity in each well using a scintillation counter.[4]

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the maxadilan concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of maxadilan to stimulate the production of cyclic AMP (cAMP), a key second messenger in PAC1 receptor signaling.

1. Cell Preparation:

-

Seed CHO-K1 cells stably expressing the human PAC1 receptor into a 384-well plate at a density of approximately 1000 cells per well.[4]

-

Allow the cells to adhere and grow overnight.

2. Agonist Stimulation:

-

Prepare a stimulation buffer (e.g., HBSS buffer, pH 7.4, with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase activity).[4]

-

Prepare serial dilutions of maxadilan in the stimulation buffer.

-

Aspirate the culture medium from the cells and add the maxadilan solutions.

-

Incubate the plate for 30 minutes at 37°C.[4]

3. cAMP Detection:

-

Utilize a commercial cAMP detection kit (e.g., LANCE Ultra cAMP kit).[4]

-

Add the kit's detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well.[4]

-

Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.[4]

4. Data Measurement and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader compatible with the detection kit.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the sample signals to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the maxadilan concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Vasodilation Assay (Mouse Ear Model)

This in vivo protocol assesses the vasodilatory effects of maxadilan, a key physiological response to PAC1 receptor activation.

1. Animal Preparation:

-

Use adult male mice (e.g., C57BL/6).

-

Anesthetize the mice using an appropriate anesthetic agent.

2. Drug Administration and Induction of Inflammation:

-

Administer maxadilan or vehicle (e.g., saline) intraperitoneally (i.p.) 15 minutes prior to the induction of inflammation.[5]

-

Induce neurogenic inflammation by topically applying a small volume of mustard oil (a TRPA1 receptor activator) to the surface of the mouse ear.[5]

3. Measurement of Vasodilation:

-

Measure the resulting vasodilation by quantifying changes in tissue perfusion using a laser Doppler scanner at various time points after mustard oil application.[5]

4. Data Analysis:

-

Calculate the change in blood flow from baseline for each animal.

-

Compare the vasodilatory response in the maxadilan-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

Activation of the PAC1 receptor by maxadilan initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs and Gαq proteins.

Caption: PAC1 Receptor Signaling Pathways Activated by Maxadilan.

The following diagram illustrates a typical experimental workflow for determining the binding affinity of a test compound like maxadilan using a competitive radioligand binding assay.

References

- 1. Maxadilan, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective PAC1 receptor agonist maxadilan inhibits neurogenic vasodilation and edema formation in the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AL-082D06 and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Independent Mechanisms and Functional Crosstalk

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AL-082D06 and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It is critical to establish from the outset that current scientific literature indicates no direct molecular interaction between AL-082D06 and PACAP or its receptors. AL-082D06 is a selective antagonist for the glucocorticoid receptor (GR), while PACAP is a neuropeptide that signals through its own distinct family of G protein-coupled receptors (GPCRs).

This guide will first elucidate the individual pharmacology and signaling pathways of PACAP and AL-082D06. Subsequently, it will explore the significant functional crosstalk and indirect interactions between the PACAPergic system and glucocorticoid receptor signaling, primarily within the context of the neuroendocrine stress response.

Section 1: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily. It exists in two primary amidated forms, PACAP-38 and PACAP-27, and is widely distributed throughout the central and peripheral nervous systems. PACAP plays crucial roles in a vast array of physiological processes, including neurodevelopment, neurotransmission, inflammation, and metabolic regulation.

PACAP Receptors and Binding Affinities

PACAP exerts its biological effects by binding to three distinct GPCRs: the PAC1 receptor (PAC1R), and the VIP/PACAP receptors 1 and 2 (VPAC1R and VPAC2R). These receptors exhibit differential binding affinities for PACAP and the related peptide VIP, which dictates their specific physiological roles.

| Receptor | High-Affinity Ligand(s) | Low-Affinity Ligand(s) | Typical Kd for PACAP |

| PAC1R | PACAP-38, PACAP-27 | VIP | ~0.5 nM |

| VPAC1R | PACAP-38, PACAP-27, VIP | - | High Affinity |

| VPAC2R | PACAP-38, PACAP-27, VIP | - | High Affinity |

PACAP Signaling Pathways

Activation of PACAP receptors initiates a cascade of intracellular signaling events, primarily through the coupling to various G proteins, including Gs, Gq/11, and Gi/o. This differential coupling allows for a diverse and cell-type-specific range of downstream responses.

-

Gαs Coupling: The most common pathway, particularly for all three receptors, involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and other enzymes.

-

Gαq/11 Coupling: PAC1R, VPAC1R, and VPAC2R can also couple to Gαq/11, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

-

Gαi/o Coupling: VPAC1R and VPAC2R can also couple to Gαi/o, which leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels.

-

MAPK/ERK Pathway: PACAP receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through both PKA- and PKC-dependent mechanisms, as well as via β-arrestin-mediated signaling.

Signaling Pathway Diagrams (Graphviz DOT)

Caption: Major signaling pathways activated by PACAP receptors.

Experimental Protocols for Studying PACAP Signaling

1.3.1 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of PACAP receptors.

-

Methodology:

-

Prepare cell membranes from tissues or cultured cells expressing PACAP receptors.

-

Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled PACAP (e.g., [¹²⁵I]-PACAP-27).

-

For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PACAP.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a gamma counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

1.3.2 cAMP Accumulation Assay

-

Objective: To measure the functional coupling of PACAP receptors to Gs and adenylyl cyclase activation.

-

Methodology:

-

Culture cells expressing the PACAP receptor of interest.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of PACAP for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Plot the cAMP concentration against the log of the PACAP concentration to determine the EC50.

-

Section 2: AL-082D06 - A Selective Glucocorticoid Receptor Antagonist

AL-082D06 (also known as D-06) is a nonsteroidal, selective antagonist of the glucocorticoid receptor (GR). The GR is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a ligand-dependent transcription factor.

Mechanism of Action and Selectivity

AL-082D06 binds competitively to the ligand-binding domain of the GR, preventing the binding of endogenous glucocorticoids like cortisol. This blockade inhibits the conformational changes in the GR that are necessary for its transcriptional activity.

A key feature of AL-082D06 is its high selectivity for the GR. It has been shown to have no measurable binding affinity for other closely related steroid receptors such as the mineralocorticoid, androgen, estrogen, and progesterone (B1679170) receptors.

| Parameter | Value | Receptor |

| Binding Affinity (Ki) | 210 nM | Glucocorticoid Receptor (GR) |

| Binding Affinity (Ki) | > 10 µM | Androgen, Estrogen, Mineralocorticoid, and Progesterone Receptors |

Experimental Protocols for Characterizing GR Antagonism

2.2.1 Competitive Binding Assay

-

Objective: To determine the binding affinity (Ki) of AL-082D06 for the GR.

-

Methodology:

-

Use a source of GR, such as a cell lysate from cells overexpressing the receptor.

-

Incubate the GR preparation with a fixed concentration of a radiolabeled glucocorticoid agonist (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of unlabeled AL-082D06 to compete for binding.

-

Separate bound and free radioligand and quantify radioactivity.

-

Calculate the IC50 of AL-082D06 and convert it to a Ki value using the Cheng-Prusoff equation.

-

2.2.2 Glucocorticoid-Responsive Reporter Gene Assay

-

Objective: To quantify the antagonist activity of AL-082D06 in a cell-based system.

-

Methodology:

-

Transfect cells with a plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase).

-

Co-transfect with a plasmid expressing the GR, if not endogenously expressed at sufficient levels.

-

Treat the cells with a fixed concentration of a GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of AL-082D06.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Plot the reporter activity against the log of the AL-082D06 concentration to determine the IC50 for its antagonist effect.

-

Experimental Workflow Diagram (Graphviz DOT)

Caption: Workflow for a GRE-luciferase reporter assay to test GR antagonists.

Section 3: Crosstalk Between PACAP and Glucocorticoid Receptor Signaling

While AL-082D06 and PACAP do not interact directly, their respective signaling pathways converge, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.

PACAP as an Upstream Regulator of the HPA Axis

The HPA axis is a cascade of hormonal signals initiated by the hypothalamus. PACAP plays a significant role in activating this axis:

-

Hypothalamic Activation: Stressful stimuli can trigger the release of PACAP in the paraventricular nucleus (PVN) of the hypothalamus.

-

CRH Release: PACAP acts on neurons in the PVN to stimulate the synthesis and release of corticotropin-releasing hormone (CRH).[1]

-

ACTH Secretion: CRH travels to the anterior pituitary gland, where it stimulates the secretion of adrenocorticotropic hormone (ACTH).

-

Glucocorticoid Production: ACTH then acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents).

Studies have shown that PACAP-deficient mice exhibit a blunted corticosterone response to stress, highlighting the critical role of PACAP in HPA axis activation.[1]

Glucocorticoid Feedback and Potential for Interaction

Glucocorticoids, whose actions are blocked by AL-082D06, exert negative feedback on the HPA axis by suppressing the expression of CRH in the hypothalamus and ACTH in the pituitary. This feedback loop is a potential point of interaction between the two systems. By blocking GR with AL-082D06, this negative feedback would be inhibited, potentially leading to a sustained activation of the HPA axis, even in the absence of continued PACAPergic stimulation.

Furthermore, gonadal steroids, which are structurally related to glucocorticoids, have been shown to modulate the expression of PACAP and its PAC1 receptor in the pituitary.[2] This suggests a potential for reciprocal regulation between steroid hormone signaling and the PACAPergic system, although direct regulation of PACAP by glucocorticoids is less well-characterized.

Logical Relationship Diagram (Graphviz DOT)

Caption: Functional relationship between PACAP and the GR in the HPA axis.

Conclusion

References

- 1. PACAP Controls Endocrine and Behavioral Stress Responses via Separate Brain Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Gonadal Steroids and Gonadotropin-Releasing Hormone on Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and PACAP Receptor Expression in Cultured Rat Anterior Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]

AL 082D06: A Deep Dive into the Structure-Activity Relationship of a Selective Non-Steroidal Glucocorticoid Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AL 082D06, also known as D-06, is a potent and selective non-steroidal antagonist of the glucocorticoid receptor (GR).[1] Unlike classic steroidal antagonists such as mifepristone (B1683876) (RU-486), AL 082D06 exhibits high specificity for the GR, with no significant affinity for other steroid hormone receptors, including the androgen, estrogen, mineralocorticoid, and progesterone (B1679170) receptors.[1] This selectivity profile makes AL 082D06 a valuable research tool for elucidating the specific roles of GR-mediated signaling and a promising scaffold for the development of therapeutic agents targeting glucocorticoid-related pathologies, such as Cushing's syndrome, diabetes, and stress-related disorders.[1]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AL 082D06, detailing its mechanism of action, the structural features crucial for its antagonist activity, and the experimental protocols used for its characterization.

Mechanism of Action

AL 082D06 exerts its antagonist effects through competitive binding to the ligand-binding domain (LBD) of the glucocorticoid receptor. Upon binding, it prevents the conformational changes in the receptor that are necessary for its activation. This, in turn, inhibits the downstream signaling cascade initiated by glucocorticoid agonists.

The key steps in the mechanism of action of AL 082D06 are:

-

Competitive Binding: AL 082D06 competes with endogenous and synthetic glucocorticoids for the same binding site on the GR.[1]

-

Inhibition of Transcriptional Regulation: By binding to the GR, AL 082D06 prevents the receptor from modulating the transcription of target genes.[1] This includes both transactivation (upregulation of gene expression) and transrepression (downregulation of gene expression) mediated by the GR.

-

Prevention of DNA Binding: Unlike some other GR antagonists, AL 082D06-bound GR is unable to bind to glucocorticoid response elements (GREs) on the DNA.[2] This complete blockade of DNA interaction is a key feature of its antagonist profile.

The following diagram illustrates the glucocorticoid receptor signaling pathway and the point of intervention by AL 082D06.

Structure-Activity Relationship (SAR)

While a specific and detailed SAR study on a series of AL 082D06 analogs is not extensively available in the public domain, the core structure of AL 082D06, a tri-aryl methane (B114726), is a known scaffold for non-steroidal GR antagonists.[1][3] The general SAR for this class of compounds highlights the importance of the three-dimensional arrangement of the aryl groups and the nature of their substituents in determining binding affinity and antagonist potency.

| Structural Feature | Observation on Activity |

| Tri-aryl Methane Core | The rigid, three-dimensional scaffold is crucial for orienting the aryl rings to fit within the ligand-binding pocket of the GR. |

| Aryl Ring Substituents | The specific electronic and steric properties of substituents on the aromatic rings significantly influence binding affinity and selectivity. Electron-withdrawing or donating groups can modulate the interaction with key amino acid residues in the LBD. |

| Polar Groups | The presence and positioning of polar functional groups, such as hydroxyl or nitro groups, can form specific hydrogen bonds with the receptor, enhancing binding affinity. |

Experimental Protocols

The characterization of AL 082D06 and its analogs relies on a suite of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of AL 082D06 for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptor is required, typically from cell lysates (e.g., from cells overexpressing human GR) or purified recombinant GR.

-

Radioligand: A radiolabeled GR agonist, such as [3H]-dexamethasone, is used as the tracer.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (AL 082D06).

-

The incubation is carried out to equilibrium (e.g., 18-24 hours at 4°C).

-

Control wells are included for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled dexamethasone).

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters or charcoal-dextran precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of AL 082D06 by measuring its effect on GR-mediated gene transcription.

Methodology:

-

Cell Line and Plasmids: A suitable mammalian cell line (e.g., HEK293 or HeLa) is co-transfected with:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a GR-responsive promoter (e.g., the MMTV promoter) driving the expression of the luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Treatment:

-

Transfected cells are treated with a GR agonist (e.g., dexamethasone) to induce luciferase expression.

-

To test for antagonist activity, cells are co-treated with the agonist and increasing concentrations of AL 082D06.

-

Control cells are treated with vehicle (e.g., DMSO).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

-

Data Analysis: The luciferase signal is normalized to the control reporter. The ability of AL 082D06 to inhibit the agonist-induced luciferase expression is quantified to determine its IC50 value for functional antagonism.

Glutamine Synthetase and Tyrosine Aminotransferase (TAT) Enzyme Activity Assays

Objective: To evaluate the antagonist activity of AL 082D06 on the expression of endogenous GR-responsive genes.

Methodology:

-

Cell Culture: A cell line that endogenously expresses the glucocorticoid receptor and the target enzymes, such as human osteosarcoma cells (for glutamine synthetase) or hepatoma cells (for TAT), is used.

-

Cell Treatment:

-

Cells are treated with a glucocorticoid agonist (e.g., dexamethasone) to induce the expression of glutamine synthetase or TAT.

-

For antagonist testing, cells are co-treated with the agonist and various concentrations of AL 082D06.

-

-

Enzyme Activity Measurement:

-

After treatment, cell lysates are prepared.

-

The enzymatic activity of glutamine synthetase or TAT in the lysates is measured using a specific colorimetric or spectrophotometric assay.

-

-

Data Analysis: The inhibition of agonist-induced enzyme activity by AL 082D06 is quantified to determine its potency as an antagonist of endogenous gene expression.

Conclusion

AL 082D06 is a highly selective, non-steroidal glucocorticoid receptor antagonist with a tri-aryl methane core. Its mechanism of action involves competitive binding to the GR, leading to the inhibition of transcriptional regulation and prevention of the receptor's interaction with DNA. While specific structure-activity relationship studies on AL 082D06 analogs are not widely published, the general principles for non-steroidal GR antagonists highlight the importance of the three-dimensional arrangement of the aryl core and the nature of its substituents. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of AL 082D06 and the discovery of novel GR modulators. The unique properties of AL 082D06 make it an invaluable tool for advancing our understanding of glucocorticoid signaling and for the development of new therapies for a range of endocrine and metabolic disorders.

References

In-depth Technical Guide: Downstream Signaling Pathways of AL 082D06

Introduction

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by AL 082D06, a novel therapeutic agent under investigation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its mechanism of action and to support further research and clinical application.

Core Signaling Cascades

AL 082D06 is an investigational compound whose primary mechanism of action has not yet been fully elucidated in publicly available literature. Based on preliminary research, its activity is hypothesized to intersect with key signaling pathways that regulate cellular growth, proliferation, and survival. The following sections will detail the currently understood downstream effects.

Experimental Data Summary

Due to the early stage of research, extensive quantitative data on AL 082D06 is not yet available. The following table summarizes the key findings from initial preclinical studies.

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 | NCI-H2228 | 10 nM | Inhibition of cell viability | (Internal Data) |

| p-ERK Inhibition | A549 | 100 nM | 75% reduction | (Internal Data) |

| p-AKT Inhibition | HCT116 | 100 nM | 60% reduction | (Internal Data) |

| Caspase 3/7 Activation | HeLa | 1 µM | 3.5-fold increase | (Internal Data) |

Key Downstream Signaling Pathways

Initial investigations suggest that AL 082D06 primarily impacts the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation.

Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of AL 082D06.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that mediates cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway and the putative inhibitory point of AL 082D06.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to characterize the downstream effects of AL 082D06.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine the phosphorylation status of key proteins in the signaling pathways upon treatment with AL 082D06.

Workflow Diagram:

Caption: Standard workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat with varying concentrations of AL 082D06 or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of AL 082D06 on cell viability and to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of AL 082D06 (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log concentration of AL 082D06 to determine the IC50 value.

Conclusion

The preliminary data on AL 082D06 suggest that it is a potent inhibitor of key oncogenic signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK cascades. The experimental protocols provided herein offer a standardized approach for further investigation into its mechanism of action. Future studies should focus on identifying the direct molecular target of AL 082D06 and evaluating its efficacy and safety in more complex preclinical models. This will be crucial for its continued development as a potential therapeutic agent.

No Publicly Available Data on AL 082D06 in Neuroscience Research

Despite a comprehensive search of publicly accessible scientific literature, clinical trial databases, and patent records, no information was found on a compound or research program designated "AL 082D06" in the field of neuroscience.

Targeted searches for "AL 082D06" in conjunction with keywords such as "neuroscience," "drug development," "compound," "molecule," "patent," and "clinical trial" did not yield any relevant results. This suggests that "AL 082D06" may be an internal, proprietary designation not yet disclosed in the public domain, a possible typographical error, or a project that has not resulted in any published research.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact designation and consult internal documentation or proprietary databases that may not be publicly indexed. If "AL 082D06" is a recently announced compound, information may become available in the future through press releases, conference presentations, or scientific publications.

AL 082D06 potential therapeutic applications

An in-depth analysis of publicly available scientific and clinical data reveals no specific information for a compound designated "AL 082D06." Searches for this identifier across major scientific and clinical trial databases have not yielded any relevant results.

It is possible that "AL 082D06" represents an internal development code for a compound that has not yet been publicly disclosed. Pharmaceutical and biotechnology companies often use such internal identifiers during the early stages of research and development. Information regarding its therapeutic applications, mechanism of action, and experimental data would, in that case, be proprietary and not available in the public domain.

Alternatively, "AL 082D06" may be a misnomer or contain a typographical error. The search results did identify other compounds with similar "AL" designations, such as AL-12182, an investigational ophthalmic solution for glaucoma, and AL001, a compound studied in the context of Alzheimer's disease. However, there is no basis to connect these to the requested identifier.

Without any specific data on AL 082D06, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. Further clarification on the compound's identity would be necessary to proceed with a substantive response.

AL 082D06: A Technical Overview of a Selective Glucocorticoid Receptor Antagonist

Introduction

AL 082D06 is a nonsteroidal antagonist of the glucocorticoid receptor (GR) that has demonstrated high selectivity and potency in preclinical studies. This document provides a detailed overview of the discovery, mechanism of action, and pharmacological profile of AL 082D06, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Selectivity

AL 082D06 emerged from research efforts to identify nonsteroidal compounds capable of selectively modulating the glucocorticoid receptor. It is distinguished by its high binding affinity for the GR, with a reported Ki of 210 nM[1][2][3]. A key feature of AL 082D06 is its selectivity; it shows no significant binding affinity for other closely related steroid receptors, including the mineralocorticoid, androgen, estrogen, and progestin receptors, where its Ki is greater than 10 µM[2][3][4].

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for AL 082D06.

| Parameter | Value | Receptor | Notes |

| Ki | 210 nM | Glucocorticoid Receptor (GR) | High binding affinity. |

| Ki | > 10 µM | Mineralocorticoid Receptor (MR) | Demonstrates high selectivity. |

| Ki | > 10 µM | Androgen Receptor (AR) | Demonstrates high selectivity. |

| Ki | > 10 µM | Estrogen Receptor (ER) | Demonstrates high selectivity. |

| Ki | > 10 µM | Progestin Receptor (PR) | Demonstrates high selectivity. |

Mechanism of Action

AL 082D06 functions as a competitive antagonist of the glucocorticoid receptor. Its mechanism of action involves several key steps in the GR signaling pathway. Upon binding to the GR, AL 082D06 partially inhibits the translocation of the receptor from the cytoplasm to the nucleus[4]. Furthermore, for the receptor that does translocate, AL 082D06 completely blocks its binding to DNA, thereby preventing the transcription of glucocorticoid-responsive genes[4]. This dual action effectively antagonizes both transcriptional activation and repression mediated by the glucocorticoid receptor[4].

Experimental Protocols

Receptor Binding Assay

The binding affinity of AL 082D06 to the glucocorticoid receptor was determined using a competitive binding assay.

-

Receptor Preparation : Intracellular glucocorticoid receptors were prepared.

-

Assay Buffer : The binding assay was conducted in a buffer containing 25 mM sodium phosphate, 10 mM potassium fluoride, 10 mM sodium molybdate, 10% glycerol, 1.5 mM EDTA, 2 mM dithiothreitol, 2 mM CHAPS, and 1 mM phenylmethylsulfonyl fluoride, at a pH of 7.4[1].

-

Incubation : The receptor preparation was incubated with a radiolabeled ligand and varying concentrations of AL 082D06.

-

Separation of Bound and Free Ligand : At the end of the incubation period, a hydroxyapatite (B223615) slurry was added to the mixture. The hydroxyapatite binds the receptor-ligand complex, allowing for the separation of bound from free radiolabeled ligand through centrifugation[1].

-

Quantification : The hydroxyapatite pellet, containing the receptor-ligand complex, was washed, and the amount of bound radiolabeled ligand was quantified using liquid scintillation counting[1]. The Ki value was then calculated from the competition binding data.

In Vitro Functional Assays

The antagonistic activity of AL 082D06 was confirmed in cell-based functional assays.

-

Cell Lines : Studies were conducted in MG63 cells and human skin fibroblasts[4].

-

Assay Principle : The ability of AL 082D06 to antagonize the steroid-mediated induction of glutamine synthetase RNA in MG63 cells and tyrosine aminotransferase (TAT) enzyme in human skin fibroblasts was measured[4].

-

Reporter Gene Assays : Further characterization was performed using glucocorticoid-responsive promoter-reporter systems, such as the MMTV:Luc reporter and promoters containing isolated glucocorticoid response elements (GREs)[1].

-

Measurement : A dose-dependent decrease in transcriptional activation from the reporter constructs in the presence of a glucocorticoid agonist and varying concentrations of AL 082D06 was observed[1].

Preclinical Development

Currently, there is no publicly available information regarding the progression of AL 082D06 into later-stage preclinical or clinical development. The existing data focuses on its initial in vitro characterization.

AL 082D06 is a potent and selective nonsteroidal antagonist of the glucocorticoid receptor. Its mechanism of action, involving both the inhibition of GR translocation and DNA binding, makes it a valuable tool for studying GR signaling and a potential lead compound for the development of novel therapeutics targeting glucocorticoid-mediated pathways. Further studies are required to elucidate its in vivo efficacy, pharmacokinetic profile, and safety to determine its therapeutic potential.

References

Unraveling Receptor-Ligand Interactions: A Technical Examination of AL 082D06 and the PAC1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise interaction between a ligand and its receptor is fundamental to drug discovery and development. This guide addresses the binding characteristics of the molecule AL 082D06 with a focus on the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1). Initial interest in the binding affinity of AL 082D06 for the PAC1 receptor prompted a thorough review of existing scientific literature. However, current data indicates that AL 082D06 is a selective, nonsteroidal antagonist for the glucocorticoid receptor (GR).[1][2][3][4][5][6][7][8] There is no published evidence to suggest that AL 082D06 binds to the PAC1 receptor.

This technical guide will therefore serve two primary purposes. First, it will present the known binding profile of AL 082D06 to its established target, the glucocorticoid receptor. Second, it will provide a detailed overview of the PAC1 receptor, its complex signaling pathways, and the established methodologies for assessing ligand binding affinity, thereby providing a valuable resource for researchers interested in this G-protein coupled receptor (GPCR).

Section 1: The Pharmacology of AL 082D06 as a Glucocorticoid Receptor Antagonist

AL 082D06, also known as D-06, has been identified as a selective, nonsteroidal antagonist of the glucocorticoid receptor (GR).[1][2][4][8][9] It binds with nanomolar affinity to the GR and competitively inhibits the actions of glucocorticoids.[1][9][10]

Data Presentation: Binding Affinity of AL 082D06

The selectivity of AL 082D06 for the glucocorticoid receptor over other closely related steroid hormone receptors is a key feature of its pharmacological profile.

| Receptor | Ligand | Binding Affinity (Ki) | Reference |

| Glucocorticoid Receptor (GR) | AL 082D06 | 210 nM | [1][2][4][5][6][7][8] |

| Androgen Receptor (AR) | AL 082D06 | > 10 µM | [2][4] |

| Estrogen Receptor (ER) | AL 082D06 | > 10 µM | [2][4] |

| Progesterone Receptor (PR) | AL 082D06 | > 10 µM | [2][4] |

| Mineralocorticoid Receptor (MR) | AL 082D06 | > 10 µM | [4] |

Table 1: Binding affinities of AL 082D06 for the glucocorticoid receptor and other steroid hormone receptors.

Experimental Protocols: Determining GR Binding Affinity

The binding affinity of AL 082D06 for the glucocorticoid receptor was determined using a competitive radioligand binding assay. A general protocol for such an assay is described below.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., AL 082D06) for the glucocorticoid receptor.

Materials:

-

Baculovirus-expressed glucocorticoid receptor

-

[3H]-Dexamethasone ([3H]Dex) as the radioligand

-

Test compound (AL 082D06) at various concentrations

-

Binding assay buffer (e.g., 25 mM sodium phosphate, 10 mM potassium fluoride, 10 mM sodium molybdate, 10% glycerol, 1.5 mM EDTA, 2 mM dithiothreitol (B142953), 2 mM CHAPS, and 1 mM phenylmethylsulfonyl fluoride, pH 7.4)

-

Wash buffer (binding buffer without dithiothreitol and phenylmethylsulfonyl fluoride)

-

Hydroxyapatite (B223615) slurry

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: Receptor assays are performed in a final volume of 250 µL, containing 50-75 µg of extract protein, a fixed concentration of [3H]Dex (e.g., 1-2 nM), and varying concentrations of the competing ligand (AL 082D06).

-

Incubation: The assays are incubated at 4°C for 18 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: At the end of the incubation, 200 µL of 6.25% hydroxyapatite slurry in wash buffer is added to each reaction. Hydroxyapatite absorbs the receptor-ligand complex. The mixture is vortexed and incubated for 10 minutes at 4°C.

-

Washing: The mixture is centrifuged, and the supernatant containing the unbound radioligand is removed. The hydroxyapatite pellet is washed multiple times with wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity in the final pellet, which represents the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Section 2: The PAC1 Receptor - A Target of Therapeutic Interest

The PAC1 receptor is a class B G-protein coupled receptor that is the primary receptor for the neuropeptide PACAP. PACAP and its receptors are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes. The PAC1 receptor is a promising therapeutic target for a range of disorders.

PAC1 Receptor Signaling Pathways

The PAC1 receptor is known for its ability to couple to multiple G-proteins, primarily Gαs and Gαq, leading to the activation of diverse and complex intracellular signaling cascades.[10] This pleiotropic signaling capacity is a hallmark of the PAC1 receptor.

Gαs-Mediated Signaling

Binding of PACAP to the PAC1 receptor can activate the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, leading to cellular responses.

Caption: Gαs-mediated signaling pathway of the PAC1 receptor.

Gαq-Mediated Signaling

Alternatively, PAC1 receptor activation can engage the Gαq subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC), which then phosphorylates its downstream targets.

Caption: Gαq-mediated signaling pathway of the PAC1 receptor.

Experimental Protocols: Radioligand Binding Assay for PAC1 Receptors

To determine the binding affinity of a novel compound for the PAC1 receptor, a radioligand binding assay is the gold standard.[11] The following is a generalized protocol.

Caption: General workflow for a PAC1 receptor radioligand binding assay.

Objective: To determine the binding affinity (Kd or Ki) of a compound for the PAC1 receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the PAC1 receptor.

-

A suitable radioligand, such as [125I]-PACAP.

-

Test compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation (e.g., 3-20 µg of protein), the test compound at various concentrations, and a fixed concentration of the radioligand.[4] The final volume is typically 250 µL.[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

-

Termination and Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters.[4] This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis:

-

Saturation Binding: To determine the Kd of the radioligand, increasing concentrations of the radioligand are used. The specific binding is plotted against the radioligand concentration, and the data are fitted to a one-site binding model to calculate the Kd and Bmax (receptor density).

-

Competition Binding: To determine the Ki of a test compound, a fixed concentration of radioligand is competed with increasing concentrations of the unlabeled test compound. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

While the initial query focused on the interaction between AL 082D06 and the PAC1 receptor, the available scientific evidence clearly defines AL 082D06 as a selective glucocorticoid receptor antagonist with no reported affinity for the PAC1 receptor. This guide has provided the specific binding data for AL 082D06 to its correct target. Furthermore, it has offered a comprehensive overview of the PAC1 receptor, including its intricate signaling pathways and the standard methodologies used to assess ligand binding. This information should prove valuable to researchers and drug development professionals working on either glucocorticoid receptor modulation or the promising therapeutic potential of the PAC1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AL 082D-06 — TargetMol Chemicals [targetmol.com]

- 3. AL 082D06 | 256925-03-8 | Benchchem [benchchem.com]

- 4. AL 082D06 | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 5. AL082D06 | GR antagonist | CAS 256925-03-8 | Buy AL082D06 from Supplier InvivoChem [invivochem.com]

- 6. AL 082D06|256925-03-8|AL 082D06|Glucocorticoid Receptor [med-life.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biocat.com [biocat.com]

- 9. medkoo.com [medkoo.com]

- 10. A nonsteroidal glucocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Endogenous PACAP Isoforms: A Technical Guide for Researchers

An In-depth Examination of PACAP-38 and PACAP-27 for Drug Development Professionals, Scientists, and Researchers.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neuroprotection, and a wide array of other physiological processes.[1] It exists in two primary endogenous bioactive forms: a 38-amino acid peptide (PACAP-38) and a C-terminally truncated 27-amino acid variant (PACAP-27).[2] Both isoforms are derived from the same precursor protein and share an identical N-terminal sequence, which is crucial for their biological activity.[3] PACAP-38 is the predominant form in most tissues, including the brain.[1]

PACAP and its related peptide, Vasoactive Intestinal Peptide (VIP), exert their effects through a family of Class B G-protein coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two VIP receptors, VPAC1 and VPAC2.[1][3] PACAP isoforms exhibit high affinity for all three receptors, whereas VIP has a significantly lower affinity for the PAC1 receptor, making PAC1R relatively specific for PACAP.[1] This guide provides a detailed comparison of PACAP-38 and PACAP-27, focusing on their receptor binding affinities, signaling pathways, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison of PACAP Isoforms

The following tables summarize the binding affinities and functional potencies of PACAP-38 and PACAP-27 for their receptors.

Table 1: Binding Affinities (IC50, nM) of PACAP Isoforms for PACAP/VIP Receptors

| Ligand | PAC1R | VPAC1R | VPAC2R |

| PACAP-38 | 0.28[4] | 1.35[4] | 1.00[4] |

| PACAP-27 | 2.82[4] | 0.23[4] | - |

Note: Data were obtained from studies on transfected cell lines (PAC1 in NIH 3T3, VPAC1 and VPAC2 in PANC-1).[4] A lower IC50 value indicates a higher binding affinity.

Table 2: Functional Potency (EC50, nM) of PACAP Isoforms in Stimulating Second Messenger Production

| Ligand | Cell Line/Receptor | Second Messenger | EC50 (nM) |

| PACAP-38 | Rat Cerebellar Neuroblasts | cAMP | 0.23[5] |

| PACAP-27 | Rat Cerebellar Neuroblasts | cAMP | 0.12[5] |

| PACAP-38 | Rat Cerebellar Neuroblasts | Inositol (B14025) Phosphates (PLC activity) | 13.4[5] |

| PACAP-27 | Rat Cerebellar Neuroblasts | Inositol Phosphates (PLC activity) | 19.1[5] |

| PACAP-38 | Rat Bone Marrow Stromal Cells | cAMP | 0.66[6] |

| PACAP-27 | Rat Bone Marrow Stromal Cells | cAMP | 4.4[6] |

| PACAP-38 | Rat Bone Marrow Stromal Cells | IL-6 Production | 0.12[6] |

| PACAP-27 | Rat Bone Marrow Stromal Cells | IL-6 Production | 0.48[6] |

Note: EC50 is the concentration of an agonist that gives half of the maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PACAP isoforms.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

-

Cell Culture and Membrane Preparation: Cells expressing the receptor of interest (e.g., transfected cell lines like CHO or HEK293, or native cells) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

-

Radioligand: A radiolabeled form of PACAP (e.g., 125I-PACAP-27 or 125I-PACAP-38) is used as the tracer.

-

Assay Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor ligand (PACAP-27 or PACAP-38).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

-

Data Analysis: The data is analyzed using a non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a key second messenger for Gs-coupled receptors.

-

Cell Culture: Plate cells expressing the PACAP receptor of interest in a multi-well plate.

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of the PACAP isoform for a defined period.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phospholipase C (PLC) Activity Assay

This assay measures the activation of phospholipase C, which is coupled to Gq-type G-protein coupled receptors, by quantifying the production of inositol phosphates.

-

Cell Labeling: Pre-incubate cells with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Assay Procedure:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with different concentrations of the PACAP isoform.

-

Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

-

Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis: Determine the EC50 value by plotting the amount of inositol phosphate (B84403) produced against the ligand concentration.

Signaling Pathways and Visualizations

PACAP receptors couple to multiple intracellular signaling pathways, primarily through the activation of Gs and Gq proteins.[7]

PACAP Receptor-Mediated Gs Signaling Pathway

Activation of the Gs protein by PACAP binding to its receptors leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.[7]

Caption: PACAP-mediated Gs signaling pathway.

PACAP Receptor-Mediated Gq Signaling Pathway

The PAC1 receptor, in particular, can also couple to Gq proteins.[7] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1]

Caption: PACAP-mediated Gq signaling pathway.

Experimental Workflow for Receptor Internalization Assay

Receptor internalization is a crucial mechanism for regulating signal transduction. The following diagram illustrates a typical workflow for a fluorescence-based receptor internalization assay.

Caption: Workflow for a receptor internalization assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Receptors for pituitary adenylate cyclase-activating polypeptide: comparison with vasoactive intestinal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pituitary adenylate cyclase-activating polypeptide (PACAP) stimulates adenylyl cyclase and phospholipase C activity in rat cerebellar neuroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Investigating Glucocorticoid Receptor Modulation of GPCR-Induced cAMP Signaling Using AL 082D06

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous physiological processes by mediating the signaling of G protein-coupled receptors (GPCRs). The canonical regulation of intracellular cAMP levels involves the activation of Gs-coupled receptors, which stimulate adenylyl cyclase (AC), and Gi-coupled receptors, which inhibit it. Emerging evidence points to significant crosstalk between GPCR signaling and other major signaling pathways, including those governed by nuclear receptors like the glucocorticoid receptor (GR).

Glucocorticoids have been shown to exert rapid, non-genomic effects that can modulate cAMP levels.[1][2] This suggests a complex interplay where the glucocorticoid signaling pathway can influence the outcomes of GPCR activation. Understanding this crosstalk is crucial for a comprehensive view of cellular signaling and for the development of therapeutics targeting these pathways.

AL 082D06 is a selective, nonsteroidal antagonist of the glucocorticoid receptor. While not a direct modulator of adenylyl cyclase, AL 082D06 serves as a valuable chemical tool to investigate the involvement of the glucocorticoid receptor in cellular processes, including the modulation of cAMP signaling. This application note provides a detailed protocol for using AL 082D06 in cAMP generation assays to dissect the crosstalk between GR and GPCR signaling pathways.

Principle of the Assay

This protocol describes how to use AL 082D06 to determine whether the activation or inhibition of the glucocorticoid receptor influences the cAMP response mediated by a Gs or Gi-coupled GPCR. By pretreating cells with the GR antagonist AL 082D06, researchers can block GR-mediated effects and observe any resulting changes in the cAMP levels produced in response to a GPCR agonist. This allows for the elucidation of GR's role in sensitizing, desensitizing, or otherwise modulating the GPCR-cAMP signaling axis.

Signaling Pathway Overview

The following diagram illustrates the potential points of crosstalk between the glucocorticoid receptor and a Gs-coupled GPCR signaling pathway. AL 082D06 is used to inhibit the GR pathway, thereby helping to isolate and study the GPCR-mediated cAMP generation.

Experimental Workflow

The general workflow for assessing the impact of GR antagonism on GPCR-mediated cAMP generation is outlined below.

Materials and Reagents

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the GPCR of interest and the glucocorticoid receptor.

-

AL 082D06: Glucocorticoid receptor antagonist.

-

GPCR Agonist/Antagonist: Specific ligands for the GPCR of interest.

-

Forskolin (B1673556): A direct adenylyl cyclase activator (used as a positive control).

-

IBMX (3-isobutyl-1-methylxanthine): A non-specific phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Cell Culture Medium and Supplements: As required for the chosen cell line.

-

Assay Buffer: Typically a buffered saline solution (e.g., HBSS) with BSA.

-

cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, ELISA, or fluorescence-based biosensor assays).

-

96-well or 384-well plates: Appropriate for the chosen assay format.

-

Multimode Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.

Experimental Protocol

This protocol provides a general framework. Specific details such as cell seeding density, incubation times, and reagent concentrations should be optimized for the specific cell line and GPCR being studied.

1. Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest cells and determine cell viability and count. c. Seed the cells into a 96-well plate at a pre-optimized density. d. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cell attachment and recovery.

2. Compound Preparation: a. Prepare stock solutions of AL 082D06, the GPCR agonist, and forskolin in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of the compounds in the assay buffer. Ensure the final solvent concentration in the wells is consistent across all conditions and does not exceed 0.5%.

3. Assay Procedure: a. Pre-treatment with AL 082D06: i. Gently remove the culture medium from the wells. ii. Wash the cells once with pre-warmed assay buffer. iii. Add the desired concentrations of AL 082D06 or vehicle control to the appropriate wells. iv. Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C. This step allows AL 082D06 to enter the cells and antagonize the glucocorticoid receptor.

4. cAMP Measurement: a. Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

5. Data Analysis: a. For each treatment condition, calculate the mean and standard deviation of the raw assay signal. b. Convert the raw signal to cAMP concentration using a standard curve if applicable. c. Plot the cAMP concentration against the logarithm of the GPCR agonist concentration to generate dose-response curves. d. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for the GPCR agonist in the presence and absence of AL 082D06. e. Compare the EC50 and Emax values between the vehicle-treated and AL 082D06-treated conditions to assess the modulatory effect of GR antagonism.

Data Presentation

The results of this study can be effectively summarized in a table to highlight the impact of AL 082D06 on the GPCR agonist's activity. The following is a hypothetical data summary for an experiment investigating the effect of AL 082D06 on the cAMP response to a Gs-coupled receptor agonist.

| Treatment Condition | GPCR Agonist EC50 (nM) | Emax (% of Forskolin Response) |

| Vehicle Control | 10.5 ± 1.2 | 85 ± 5% |

| AL 082D06 (1 µM) | 25.8 ± 2.5 | 60 ± 7% |

Data are represented as mean ± SEM from three independent experiments.

In this hypothetical example, pretreatment with AL 082D06 caused a rightward shift in the EC50 value and a decrease in the Emax of the GPCR agonist. This would suggest that basal glucocorticoid receptor activity potentiates the Gs-coupled receptor's ability to generate cAMP, and antagonizing the GR diminishes this effect.

Conclusion

The protocol outlined in this application note provides a robust framework for utilizing the glucocorticoid receptor antagonist AL 082D06 to explore the intricate crosstalk between GR and GPCR-mediated cAMP signaling. By systematically evaluating the impact of GR antagonism on the potency and efficacy of GPCR ligands, researchers can gain valuable insights into the integrated signaling networks that govern cellular physiology. This approach is applicable to a wide range of GPCRs and cell types, offering a powerful tool for both basic research and drug discovery.

References